molecular formula C10H18ClNO2 B2507184 Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride CAS No. 2055840-84-9

Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride

Cat. No. B2507184
CAS RN: 2055840-84-9
M. Wt: 219.71
InChI Key: WGQURTIMQOKXLT-OULXEKPRSA-N
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Description

Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride is a compound that is likely to be of interest due to its structural features, which include a cyclopropyl group and a pyrrolidine ring. While the specific compound is not directly mentioned in the provided papers, related structures and reactions can give insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents to introduce or modify specific functional groups. For example, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a sequence of reactions including reduction, regiosselective deprotonation, methylation, selenation, oxidation, and syn-elimination . This suggests that the synthesis of this compound could also require a multi-step approach, potentially involving similar strategies to introduce the cyclopropyl and pyrrolidine functionalities.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. X-ray diffraction studies have been used to determine the crystal structures of related compounds, such as the inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests . These studies reveal the geometries of molecules and their interactions with other molecules, which could be relevant when considering the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various nucleophilic reagents led to the formation of different heterocyclic compounds . This indicates that the this compound could also undergo a variety of chemical reactions, depending on the reagents and conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. While the specific properties of this compound are not provided, the properties of structurally related compounds can offer some insights. For instance, the crystal structures and selective inclusion modes of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests suggest that the compound may also form crystalline inclusion complexes with specific stoichiometries and hydrogen bonding patterns .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride is used in various synthetic processes. One example is the synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, showcasing its utility in producing highly functionalized products with potential applications in material science and pharmaceuticals (Ge et al., 2006).

Biological Evaluation and Potential Therapeutic Use

  • Compounds related to this compound have been evaluated for their biological activities. For instance, bromophenol derivatives with a cyclopropyl moiety, similar to this compound, have shown effective inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Applications in Polymer Chemistry

  • In the field of polymer chemistry, derivatives of this compound have been used as oligomerization agents. For example, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, has been oligomerized using horseradish peroxidase as a catalyst, highlighting its role in the development of new materials and polymers (Pang et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . The precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

properties

IUPAC Name

ethyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-6-11-5-8(9)7-3-4-7;/h7-9,11H,2-6H2,1H3;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQURTIMQOKXLT-OULXEKPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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